3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
“3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of certain fluorinated compounds has been achieved using direct methods and refined by the full-matrix least-squares procedure .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques. For similar compounds, structures have been solved using direct methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For instance, 3-Fluoro-4-methoxybenzonitrile has been involved in reactions that produce alcohols by the ATH reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the average mass of 3-Fluoro-4-methoxybenzonitrile is 151.138 Da .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups .
Preparation of Hydroxyphenylnaphthols
The compound is used in the preparation of hydroxyphenylnaphthols . These are potential inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2, an enzyme that plays a crucial role in the biological activities of steroids .
Ruthenium-Catalyzed Arylation Reactions
It is also used in ruthenium-catalyzed arylation reactions . Arylation is a process where an aryl group is introduced into a molecule, which is a key step in the synthesis of various organic compounds .
Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles
The compound is used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These are potential inhibitors of microtubules and have potential antitumor properties .
Rhodium Catalyzed Cyanation
It is used in rhodium catalyzed cyanation . Cyanation is a process where a cyanide group is introduced into a molecule, which is a key step in the synthesis of various organic compounds .
Petasis Reaction
The compound is used in the Petasis reaction . This is a multi-component reaction used for the synthesis of various organic compounds .
Anti-Tubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which can be synthesized using this compound, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Drug Research
The compound is also used in drug research . It is used in the development of new drugs and the study of their properties .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives possess various biological activities, which may suggest that this compound interacts with its targets in a similar manner .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may have similar effects .
This suggests that this compound may also have a wide range of biological effects .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-17-3-2-13(9-15(17)19)18(22)21-10-12-4-6-20-16(8-12)14-5-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZAGXLFSHQUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide |
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